3-Hydroxy-4-methylbenzohydrazide
Overview
Description
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-4-methylbenzohydrazide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are required to understand how these environmental factors influence the compound’s action.
Preparation Methods
The synthesis of 3-Hydroxy-4-methylbenzohydrazide typically involves the conversion of the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-Hydroxy-4-methylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-4-methylbenzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Hydroxy-4-methylbenzohydrazide can be compared with other similar compounds, such as:
3-Hydroxybenzohydrazide: Lacks the methyl group at the 4-position.
4-Methylbenzohydrazide: Lacks the hydroxyl group at the 3-position.
4-Hydroxy-3-methylbenzohydrazide: Has the hydroxyl and methyl groups swapped in position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Biological Activity
3-Hydroxy-4-methylbenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed findings from various studies, case analyses, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by its hydrazide functional group attached to a benzene ring with hydroxyl and methyl substituents. Its molecular formula is C8H10N2O2, and it is often synthesized from 4-methylbenzoic acid through hydrazinolysis. The structural features contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) Values :
- The compound has shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in a study, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of standard antibiotics like Tetracycline .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 1.5 |
This table summarizes the MIC values indicating the concentration at which the compound inhibits bacterial growth effectively.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicated that the compound demonstrates significant free radical scavenging activity, suggesting its potential utility in preventing oxidative stress-related damage .
- DPPH Scavenging Activity :
- The compound exhibited a dose-dependent increase in antioxidant activity, outperforming some known antioxidants at higher concentrations.
DNA Interaction Studies
Research has shown that this compound can interact with DNA, leading to cleavage under certain conditions. This property is particularly relevant for its potential use in cancer therapy:
- In vitro studies demonstrated that at concentrations of 200 µM and above, the compound effectively cleaved plasmid DNA (pBR322) both hydrolytically and in the presence of oxidizing agents like hydrogen peroxide .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of hydrazone derivatives were synthesized from this compound. Their antibacterial efficacy was tested against multiple strains:
- Results indicated that derivatives with halogen substitutions showed enhanced antibacterial properties compared to the parent compound, emphasizing the importance of structural modifications for improved efficacy .
Case Study 2: Antioxidant Properties
A comparative study assessed the antioxidant activities of various compounds derived from hydrazides. The results highlighted that this compound not only exhibited strong antioxidant properties but also significantly reduced oxidative stress markers in treated cells .
Properties
IUPAC Name |
3-hydroxy-4-methylbenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHASKCFWELRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274171 | |
Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-23-9 | |
Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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